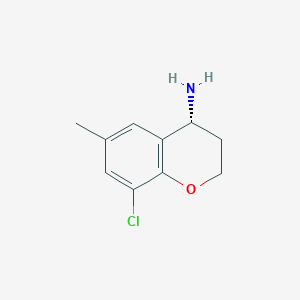
Di-tert-butyl2-oxomalonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl2-oxomalonate is an organic compound with the molecular formula C11H20O4. It is a derivative of malonic acid, where the hydrogen atoms of the carboxyl groups are replaced by tert-butyl groups. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Di-tert-butyl2-oxomalonate can be synthesized through the esterification of malonic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating malonic acid with tert-butyl alcohol and a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is then refluxed, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl2-oxomalonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The active methylene group in this compound allows for substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo compounds, reduction can produce alcohols, and substitution reactions can result in various substituted malonates .
Applications De Recherche Scientifique
Di-tert-butyl2-oxomalonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of di-tert-butyl2-oxomalonate involves its reactivity with various nucleophiles and electrophiles. The compound’s active methylene group allows it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl malonate: Similar in structure but lacks the oxo group.
Diethyl malonate: Another malonate ester but with ethyl groups instead of tert-butyl groups.
Dimethyl malonate: Similar to diethyl malonate but with methyl groups.
Uniqueness
Di-tert-butyl2-oxomalonate is unique due to its stability and reactivity, which are enhanced by the presence of tert-butyl groups. These groups provide steric hindrance, making the compound less prone to unwanted side reactions. Additionally, the oxo group adds to its versatility in various chemical transformations .
Propriétés
Formule moléculaire |
C11H18O5 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
ditert-butyl 2-oxopropanedioate |
InChI |
InChI=1S/C11H18O5/c1-10(2,3)15-8(13)7(12)9(14)16-11(4,5)6/h1-6H3 |
Clé InChI |
BVEXQQTWYCTFSF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(=O)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(S)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine](/img/structure/B13039330.png)
![Methyl 2-(6-chloro-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate](/img/structure/B13039336.png)


![2,5-Dioxopyrrolidin-1-yl4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzoate](/img/structure/B13039344.png)



![5-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13039355.png)

